REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[C:12]([OH:13])=[CH:11][C:7]2[CH2:8][CH2:9][O:10][C:6]=2[CH:5]=1.[H][H].Cl[CH2:17][O:18][CH3:19]>CN(C)C=O>[CH3:17][O:18][CH2:19][O:13][C:12]1[C:4]([Br:3])=[CH:5][C:6]2[O:10][CH2:9][CH2:8][C:7]=2[CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
11.17 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(CCO2)C=C1O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
22.47 g
|
Type
|
reactant
|
Smiles
|
ClCOC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flame-dried 1000 mL 3-neck flask fitted with an internal thermometer, magnetic stirring
|
Type
|
CUSTOM
|
Details
|
did not exceed 40° C
|
Type
|
ADDITION
|
Details
|
(addition time was approximately 30 minutes)
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
an ice bath was added
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition the reaction mixture
|
Type
|
CUSTOM
|
Details
|
then quenched
|
Type
|
ADDITION
|
Details
|
by pouring into water (1000 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (3×300 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts washed sequentially with water (2×500 mL) and 20% NaCl (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |